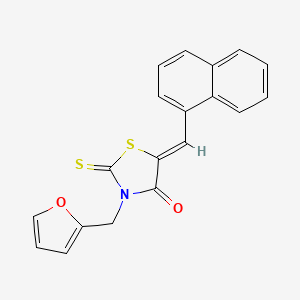![molecular formula C21H23N5O B12159071 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide](/img/structure/B12159071.png)
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide: is a complex organic compound that features a triazolopyridine ring fused with an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the triazolopyridine ring, followed by the introduction of the indole moiety through a series of coupling reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for yield and purity. This often involves the use of automated synthesizers and continuous flow reactors to ensure consistent reaction conditions and scalability. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the triazolopyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the corresponding amines or alcohols.
Scientific Research Applications
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders or cancer.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-methyl-1H-indol-3-yl)propanamide
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)propanamide
- N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-propyl-1H-indol-3-yl)propanamide
Uniqueness
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-(1-isopropyl-1H-indol-3-yl)propanamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the isopropyl group on the indole moiety may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C21H23N5O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-(1-propan-2-ylindol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C21H23N5O/c1-15(2)26-14-16(17-7-3-4-8-18(17)26)10-11-21(27)22-13-20-24-23-19-9-5-6-12-25(19)20/h3-9,12,14-15H,10-11,13H2,1-2H3,(H,22,27) |
InChI Key |
LOXBRDISOPECQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B12158989.png)
![4-(3-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B12158997.png)
![methyl (2Z)-5-benzyl-2-[(1H-indazol-3-ylcarbonyl)imino]-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12159004.png)

![methyl 2-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159012.png)
![2-chloro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12159018.png)
![4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B12159023.png)

![2-methoxy-N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B12159028.png)
![9-(3,5-difluorophenyl)-6-(furan-2-yl)-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12159046.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide](/img/structure/B12159054.png)
![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12159063.png)
![4-chloro-N-[(1Z)-3-{[3-(morpholin-4-yl)propyl]amino}-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B12159068.png)

